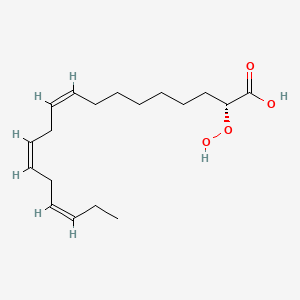
(R)-2-hydroperoxy-alpha-linolenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-hydroperoxy-alpha-linolenic acid is a hydroperoxy fatty acid that is alpha-linolenic acid having a single hydroperoxy substituent located at the 2R-position. It is a hydroperoxyoctadecatrienoic acid and a (2R)-hydroperoxy fatty acid. It derives from an alpha-linolenic acid. It is a conjugate acid of a (R)-2-hydroperoxy-alpha-linolenate.
Wissenschaftliche Forschungsanwendungen
Oxygenation in Fungi
A study by Jernerén, Hoffmann, and Oliw (2010) explored the oxygenation of linoleic acid by Aspergillus terreus, identifying 9R-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9R-HpODE) along with other hydroperoxy fatty acids. This suggests potential applications in understanding fungal metabolism and possibly in biotechnological processes involving fungi (Jernerén, Hoffmann, & Oliw, 2010).
Enantioselective Formation in Marine Algae
Akakabe, Matsui, and Kajiwara (2002) reported the enantioselective formation of (R)-9-hydroperoxy-(10E, 12Z, 15Z)-10, 12, 15-octadecatrienoic acid in the marine green alga Ulva conglobata. This indicates a role in marine biology and could have implications for marine biotechnology (Akakabe, Matsui, & Kajiwara, 2002).
Divinyl Ether Oxylipins in Plants
Research by Hamberg (2002) demonstrated the biosynthesis of new divinyl ether oxylipins in Ranunculus plants from linolenic acid, revealing important aspects of plant biochemistry and potential agricultural applications (Hamberg, 2002).
Antioxidant Influence in Model Systems
A study by Nogala-Kałucka et al. (2007) investigated the influence of native antioxidants on the formation of fatty acid hydroperoxides, including linolenic acid, in model systems. This research could be useful in food science and the study of natural antioxidants (Nogala-Kałucka et al., 2007).
Oxidation in Marine Algae
Akakabe, Matsui, and Kajiwara (2000) found that when unsaturated fatty acids were incubated with enzymes from Ulva pertusa, the corresponding (R)-2-hydroperoxy acids were formed. This highlights a possible biochemical pathway in marine algae (Akakabe, Matsui, & Kajiwara, 2000).
Gamma-Linolenic Acid and Tocopherol in Seed Oil
Research by Goffman and Galletti (2001) on gamma-linolenic acid and tocopherol in seed oil of Ribes species indicated potential health benefits and applications in nutritional science (Goffman & Galletti, 2001).
α-Linolenic Acid Metabolites in Hydra vulgaris
A study by Gianfrani et al. (2005) on Hydra vulgaris demonstrated the in vivo synthesis of new α-linolenic acid metabolites, contributing to our understanding of marine biology and potential medical applications (Gianfrani et al., 2005).
Chemoprevention in Mammary Gland
Roy et al. (2017) investigated alpha linolenic acid for its potential in mammary gland chemoprevention, indicating its use in cancer research and potential therapeutic applications (Roy et al., 2017).
Linoleic Acid Autoxidation
Takajo et al. (2007) studied the intramolecular rearrangement of linolenate peroxyl radicals in lipoxygenase reactions, offering insights into lipid oxidation processes which could be relevant in food science and biochemistry (Takajo et al., 2007).
Eigenschaften
Produktname |
(R)-2-hydroperoxy-alpha-linolenic acid |
|---|---|
Molekularformel |
C18H30O4 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(2R,9Z,12Z,15Z)-2-hydroperoxyoctadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22-21)18(19)20/h3-4,6-7,9-10,17,21H,2,5,8,11-16H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/t17-/m1/s1 |
InChI-Schlüssel |
BFDKCISGMFXZOW-KITAFTRQSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCC[C@H](C(=O)O)OO |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCC(C(=O)O)OO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



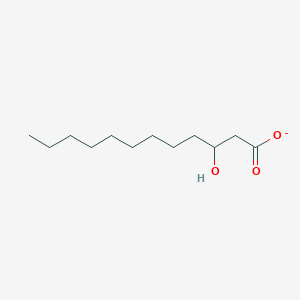

![2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-glucose](/img/structure/B1260188.png)
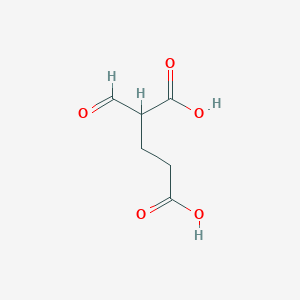
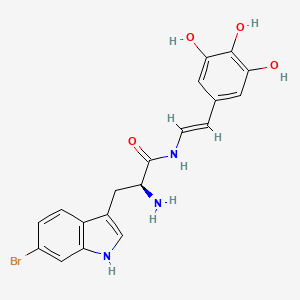
![Imidazo[4,5-e][1,3]diazepine](/img/structure/B1260191.png)
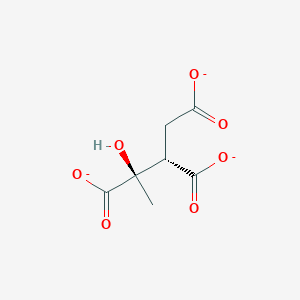
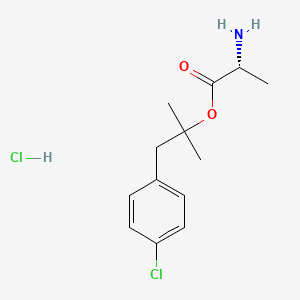
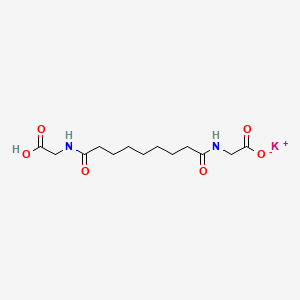
![6-methoxy-1-(3-methoxyprop-1-ynyl)-2-[(5-nitro-2-furanyl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1260202.png)
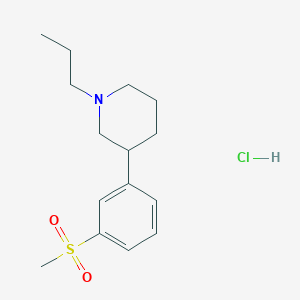
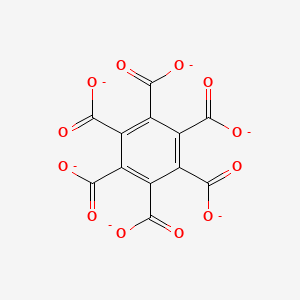

![2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene](/img/structure/B1260207.png)